molecular formula C18H17N5O2 B2546921 1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1327529-09-8

1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2546921
CAS No.: 1327529-09-8
M. Wt: 335.367
InChI Key: RTUNWUGKJJSZGM-UHFFFAOYSA-N
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Description

1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound that features a pyrimidine ring, an oxadiazole ring, and an azetidine ring. These structural elements suggest that the compound may have interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone likely involves multiple steps, including the formation of the pyrimidine, oxadiazole, and azetidine rings, followed by their assembly into the final compound. Typical reaction conditions might include:

    Formation of Pyrimidine Ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Oxadiazole Ring: This might be achieved through the reaction of hydrazides with carboxylic acids or their derivatives.

    Formation of Azetidine Ring: This could involve the cyclization of amino alcohols or similar precursors.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles might be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups or ring structures.

Scientific Research Applications

1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone could have a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyl)ethanone: A similar compound with a different substitution pattern on the aromatic ring.

    1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(o-tolyl)ethanone: Another similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

The uniqueness of 1-(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(m-tolyl)ethanone lies in its specific combination of structural elements, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-4-2-5-13(8-12)9-15(24)23-10-14(11-23)18-21-17(22-25-18)16-19-6-3-7-20-16/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUNWUGKJJSZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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